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molecular formula C9H9NO4 B8302491 [2-(Methoxy)-3-nitrophenyl]acetaldehyde

[2-(Methoxy)-3-nitrophenyl]acetaldehyde

Cat. No. B8302491
M. Wt: 195.17 g/mol
InChI Key: YGRBROHUOGSBNR-UHFFFAOYSA-N
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Patent
US07732600B2

Procedure details

To a stirred solution of 2-(methoxy)-3-nitrobenzaldehyde in THF were added 18-Crown-6 (0.2 eq), (methoxymethyl)triphenylphosphonium chloride (2 eq) and potassium carbonate (6.5 eq). The resulting suspension was warmed to 60° C. for 2 hours then cooled to room temperature and filtered. The filtrate was concentrated under vacuum and purified by chromatography on a silica cartridge (eluent cyclohexane-ethyl acetate, 9:1) to give a mixture of 2-(methoxy)-1-[(E)-2-(methoxy)ethenyl]-3-nitrobenzene and 2-(methyloxy)-1-[(Z)-2-(methyloxy)ethenyl]-3-nitrobenzene. The alkene mixture was dissolved in THF and 6N hydrochloric acid (1:1), and stirred for 1 hour. The solution was made basic with aqueous sodium carbonate solution and extracted with DCM. The organic layer was washed (water, brine), dried (sodium sulfate) and concentrated under vacuum to give the title compound (54% overall yield).
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[Compound]
Name
alkene
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reactant
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solvent
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Yield
54%

Identifiers

REACTION_CXSMILES
COC1C([N+]([O-])=O)=CC=CC=1C=O.C1OCCOCCOCCOCCOCCOC1.[Cl-].COC[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C(=O)([O-])[O-].[K+].[K+].[CH3:61][O:62][C:63]1[C:68]([N+:69]([O-:71])=[O:70])=[CH:67][CH:66]=[CH:65][C:64]=1/[CH:72]=[CH:73]/[O:74]C.COC1C([N+]([O-])=O)=CC=CC=1/C=C\OC.C(=O)([O-])[O-].[Na+].[Na+]>C1COCC1.Cl>[CH3:61][O:62][C:63]1[C:68]([N+:69]([O-:71])=[O:70])=[CH:67][CH:66]=[CH:65][C:64]=1[CH2:72][CH:73]=[O:74] |f:2.3,4.5.6,9.10.11|

Inputs

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solvent
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Cl
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Name
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reactant
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C1COCCOCCOCCOCCOCCO1
Name
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Type
reactant
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[Cl-].COC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
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Type
reactant
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C([O-])([O-])=O.[K+].[K+]
Name
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solvent
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Step Three
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reactant
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COC1=C(C=CC=C1[N+](=O)[O-])\C=C\OC
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Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
purified by chromatography on a silica cartridge (eluent cyclohexane-ethyl acetate, 9:1)
CUSTOM
Type
CUSTOM
Details
to give
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
WASH
Type
WASH
Details
The organic layer was washed (water, brine)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC=C1[N+](=O)[O-])CC=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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